RAR and RXR Binding Affinity Head-to-Head
In competitive radioligand binding assays using ³H-RA (0.2 nM) for RARs and ³H-9-cis-RA (10 nM) for RXRs, 4-Keto 9-cis Retinoic Acid (9-cis-4-oxo-RA) displayed a binding profile that is both quantitatively weaker at RARs and uniquely broader at RXRs relative to comparators. At RARα, RARβ, and RARγ, its IC50 values are 139.8 nM, 33.7 nM, and 55.6 nM respectively—approximately 3- to 10-fold higher (weaker) than 9-cis-RA (13.1, 3.1, 13.3 nM). Critically, however, 9-cis-4-oxo-RA retains measurable binding to all three RXRs (IC50: 195.7, 369.3, 255.9 nM for RXRα, β, γ), whereas all-trans-RA and all-trans-4-oxo-RA show no meaningful RXR binding (IC50 > 1,000–5,000 nM) [1]. This dual RAR+RXR binding—absent in the 4-oxo-RA isomer and in ATRA—is the key binding-level differentiator.
| Evidence Dimension | Competitive radioligand binding IC50 (nM) |
|---|---|
| Target Compound Data | RARα: 139.8; RARβ: 33.7; RARγ: 55.6; RXRα: 195.7; RXRβ: 369.3; RXRγ: 255.9 |
| Comparator Or Baseline | 9-cis-RA: RARα 13.1 / RARβ 3.1 / RARγ 13.3 / RXRα 65.4 / RXRβ 9.7 / RXRγ 57.0. ATRA: RARα 3.5 / RARβ 1.2 / RARγ 6.3 / RXRα >5,000 / RXRβ >5,000 / RXRγ >1,000. all-trans-4-oxo-RA: RARα 10.3 / RARβ 4.1 / RARγ 78.4 / RXRα >5,000 / RXRβ >5,000 / RXRγ >1,000. |
| Quantified Difference | 9-cis-4-oxo-RA RAR affinity ≈3-10× weaker than 9-cis-RA; RXR binding is present (195-369 nM) vs. absent (>1,000 nM) for ATRA and all-trans-4-oxo-RA. |
| Conditions | Competition binding against 0.2 nM ³H-RA (RARs) or 10 nM ³H-9-cis-RA (RXRs) using COS-1 cell nuclear extracts overexpressing full-length receptors. IC50 values are means of ≥2 experiments; SD <20%. |
Why This Matters
This compound is the only retinoid metabolite among this comparator set that simultaneously engages both RAR and RXR subtypes at measurable affinity, making it essential for experiments requiring dual receptor occupancy without cross-talk from homodimer pathways.
- [1] Pijnappel, W. W. M., et al. (1998). Table 1. Proceedings of the National Academy of Sciences, 95(26), 15424–15429. View Source
